Methyl 3-(3-bromo-4-methoxyphenyl)benzoate
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Overview
Description
Methyl 3-(3-bromo-4-methoxyphenyl)benzoate is an aromatic ester compound. It is characterized by the presence of a bromine atom and a methoxy group attached to a phenyl ring, which is further connected to a benzoate ester. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(3-bromo-4-methoxyphenyl)benzoate typically involves the bromination of 4-methoxybenzaldehyde to form 3-bromo-4-methoxybenzaldehyde . This intermediate is then subjected to esterification with methyl benzoate under acidic conditions to yield the final product. The reaction conditions often include the use of a strong acid catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(3-bromo-4-methoxyphenyl)benzoate undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in the presence of suitable catalysts.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The ester group can be reduced to alcohols under specific conditions.
Common Reagents and Conditions
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of various substituted phenylbenzoates.
Oxidation: Formation of 3-bromo-4-methoxybenzoic acid.
Reduction: Formation of 3-(3-bromo-4-methoxyphenyl)methanol.
Scientific Research Applications
Methyl 3-(3-bromo-4-methoxyphenyl)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and in cross-coupling reactions.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(3-bromo-4-methoxyphenyl)benzoate involves its interaction with specific molecular targets and pathways. The bromine atom and methoxy group play crucial roles in its reactivity and binding affinity to various biological targets. The compound can undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Methyl 3-(3-bromo-4-methoxyphenyl)benzoate is unique due to the specific positioning of the bromine and methoxy groups on the phenyl ring, which influences its chemical reactivity and biological activity
Properties
IUPAC Name |
methyl 3-(3-bromo-4-methoxyphenyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO3/c1-18-14-7-6-11(9-13(14)16)10-4-3-5-12(8-10)15(17)19-2/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUCSVMCLFDYSCI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=CC=C2)C(=O)OC)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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